3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione
Description
3-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione (referred to hereafter as the "target compound") is a quinazoline-2,4-dione derivative featuring a 4-oxobutyl linker and a 2-methoxyphenyl-substituted piperazine moiety. Quinazoline-diones are a pharmacologically significant class of heterocyclic compounds, often explored for their anticancer, antimicrobial, and central nervous system (CNS) activities . The structural uniqueness of the target compound lies in its extended 4-oxobutyl chain and the 2-methoxyphenyl group on the piperazine ring, which may enhance receptor binding and modulate pharmacokinetic properties compared to shorter-chain analogues .
Properties
IUPAC Name |
3-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-31-20-10-5-4-9-19(20)25-13-15-26(16-14-25)21(28)11-6-12-27-22(29)17-7-2-3-8-18(17)24-23(27)30/h2-5,7-10H,6,11-16H2,1H3,(H,24,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDZFCNAUNXQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, followed by the introduction of the piperazine moiety and the methoxyphenyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and methoxyphenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active quinazoline derivatives.
Biology: It has been investigated for its potential as a biochemical probe to study cellular processes and signaling pathways.
Medicine: The compound exhibits promising pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of advanced pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s structural analogues differ in three key aspects: (1) the length of the alkyl/oxoalkyl linker, (2) substituents on the piperazine ring, and (3) substitutions on the quinazoline-dione core.
Table 1: Structural Comparison of Quinazoline-2,4-dione Derivatives
Key Observations:
- Conversely, longer chains (e.g., 6-oxohexyl in Y042-9048) could reduce solubility .
- Piperazine Substituents : The 2-methoxyphenyl group provides electron-donating effects and moderate steric bulk, contrasting with electron-withdrawing groups (e.g., 4-chlorobenzyl in Compound 7) that enhance cytotoxicity .
- Core Modifications : Substitutions on the quinazoline core (e.g., 4-chlorophenyl in ’s compound) may alter binding affinity to specific targets like kinase enzymes .
Pharmacokinetic and Physicochemical Properties
In silico predictions (SwissADME) for quinazoline-dione derivatives highlight the following trends :
- Lipophilicity (LogP) : The target compound’s LogP is estimated to be higher than analogues with shorter chains (e.g., Compound 7) but lower than Y042-9048 due to the 4-oxobutyl chain’s balance of hydrophobicity and polarity.
- Solubility : The 2-methoxyphenyl group may improve aqueous solubility compared to halogenated substituents (e.g., 4-chlorobenzyl in Compound 7) .
Biological Activity
The compound 3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, antiviral, and potential therapeutic applications.
- Molecular Formula : C23H27N5O3
- Molecular Weight : 421.49 g/mol
- CAS Number : 250255-72-2
- IUPAC Name : 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-(3-oxobutyl)-1,2,4-triazol-3-one
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including the target compound. The compound has been evaluated against various Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method.
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 - 12 | 75 |
| Escherichia coli | 10 - 12 | 80 |
| Candida albicans | 10 - 12 | 77 |
Among these, it was noted that the compound exhibited moderate activity against these pathogens, with inhibition zones comparable to standard antibiotics such as ampicillin .
Antiviral Activity
In addition to its antibacterial properties, quinazoline derivatives have been investigated for antiviral activity. A study indicated that certain analogs demonstrated significant inhibitory effects against viruses like vaccinia and adenovirus. Although specific data for the target compound is limited, its structural similarity to other active quinazolines suggests potential antiviral efficacy .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is closely linked to their structural characteristics. Modifications at various positions on the quinazoline ring can enhance or diminish their bioactivity. For instance:
- The presence of a piperazine moiety has been associated with increased antimicrobial activity.
- Substituents such as methoxy groups can influence both solubility and interaction with biological targets.
Case Studies
In a study focusing on quinazoline derivatives, compounds similar to the target structure were synthesized and tested for their biological activities. Notably:
Q & A
What are the optimal synthetic routes for this compound, considering yield and green chemistry principles?
The synthesis of quinazoline-piperazine derivatives often involves oxidative cyclization or coupling reactions. A green chemistry approach using sodium hypochlorite (NaOCl) as an oxidant in ethanol achieved a 73% yield for a structurally analogous triazolopyridine derivative . Key steps include:
- Hydrazine intermediate preparation : Ensure stoichiometric control to minimize by-products.
- Oxidative ring closure : Use NaOCl at room temperature for 3 hours to reduce energy consumption.
- Purification : Extract with dichloromethane and pass through alumina to remove unreacted reagents.
For this compound, similar methodologies could be adapted, substituting hydrazine intermediates with quinazoline precursors.
How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) during structural characterization?
Contradictions often arise from overlapping signals or impurities. Strategies include:
- Multi-dimensional NMR : Use -DEPT and HSQC to resolve aromatic proton ambiguities in quinazoline and piperazine moieties .
- High-resolution MS : Confirm molecular ions (e.g., [M+H]) with <2 ppm mass error to distinguish regioisomers.
- Comparative analysis : Cross-reference with analogous compounds, such as 3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline derivatives, to validate substituent effects on spectral patterns .
What methodologies are recommended for evaluating EGFR inhibitory activity using computational approaches?
Molecular docking and dynamics simulations are critical:
- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s piperazine moiety and EGFR’s ATP-binding pocket. Prioritize residues like Lys745 and Met793 for hydrogen bonding .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Metrics include RMSD (<2 Å) and binding free energy (MM/PBSA). For example, quinazoline derivatives showed stable interactions with EGFR in simulations .
How should researchers design cytotoxicity assays across cancer cell lines while minimizing variability?
Follow standardized protocols from studies on analogous compounds:
- Cell lines : Use panels like HUH-7 (liver), MCF-7 (breast), and HCT-116 (colon) for broad activity assessment .
- Dose-response curves : Test concentrations from 0.1–100 µM, with triplicate wells per dose. Include positive controls (e.g., doxorubicin) and normalize viability via MTT assays.
- Data normalization : Use Z-factor scores >0.5 to ensure assay robustness. For example, a related quinazoline derivative showed IC values of 2.5–6.8 µM across cell lines .
What strategies improve the stability of quinazoline derivatives under physiological conditions?
- Functional group modulation : Introduce electron-withdrawing groups (e.g., -CF) on the piperazine ring to reduce hydrolysis .
- Prodrug design : Mask the 4-oxobutyl chain as an ester to enhance metabolic stability.
- Excipient screening : Use cyclodextrins or liposomal encapsulation to mitigate aqueous degradation, as demonstrated for similar heterocycles .
How can molecular dynamics simulations predict binding modes with kinase targets?
- Force fields : Employ CHARMM36 or AMBER for protein-ligand systems. Parameterize the compound using CGenFF or GAFF.
- Binding pocket analysis : Monitor interactions like π-π stacking between the quinazoline core and Phe723 in EGFR over 100 ns simulations .
- Free energy calculations : Use MMPBSA to compare binding affinities of derivatives. For example, fluorophenyl substituents improved ΔG by -8.2 kcal/mol in simulations .
What analytical techniques distinguish regioisomers in quinazoline-piperazine hybrids?
- HPLC-DAD/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water. Regioisomers exhibit distinct retention times and UV spectra (e.g., λ shifts due to conjugation differences) .
- X-ray crystallography : Resolve ambiguous cases by determining crystal structures, as done for 4-(2-methoxyphenyl)piperazinone derivatives .
How do piperazine ring substitutions influence pharmacokinetic properties?
- Lipophilicity : LogP increases with aromatic substituents (e.g., 4-fluorophenyl), enhancing membrane permeability but reducing solubility .
- Metabolic stability : Electron-donating groups (e.g., -OCH) on the phenyl ring slow CYP450-mediated oxidation. For example, 4-methoxybenzyl derivatives showed 70% remaining after 1 hour in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
